molecular formula C20H21ClN2O3 B12419742 5-HT2A receptor agonist-2

5-HT2A receptor agonist-2

Cat. No.: B12419742
M. Wt: 372.8 g/mol
InChI Key: RJHMAXLLXKUOBW-UHFFFAOYSA-N
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Description

The compound “5-HT2A receptor agonist-2” is a chemical that specifically targets the 5-hydroxytryptamine receptor 2A (5-HT2A receptor). This receptor is a subtype of the serotonin receptor, which is a G protein-coupled receptor (GPCR) found in the central nervous system and various peripheral tissues. Activation of the 5-HT2A receptor is known to play a significant role in various physiological and psychological processes, including cognition, mood regulation, and perception .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HT2A receptor agonist-2 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

Chemical Reactions Analysis

Types of Reactions

5-HT2A receptor agonist-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-HT2A receptor agonist-2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-HT2A receptor agonist-2 involves binding to the 5-HT2A receptor and activating it. This activation triggers a cascade of intracellular signaling pathways, including:

Comparison with Similar Compounds

5-HT2A receptor agonist-2 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the 5-HT2A receptor, making it a valuable tool for studying the receptor’s role in various physiological and psychological processes .

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

6-chloro-1-(2,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C20H21ClN2O3/c1-24-16-10-18(26-3)17(25-2)9-14(16)19-20-12(6-7-22-19)13-8-11(21)4-5-15(13)23-20/h4-5,8-10,19,22-23H,6-7H2,1-3H3

InChI Key

RJHMAXLLXKUOBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl)OC)OC

Origin of Product

United States

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